5,5-Dichlorobarbituric acid
Overview
Description
5,5-Dichlorobarbituric acid is a derivative of barbituric acid, characterized by the presence of two chlorine atoms at the 5th position of the pyrimidine ring. This compound is part of the barbiturate family, which is known for its diverse pharmacological and chemical properties. Barbiturates have historically been used as sedatives, hypnotics, and anticonvulsants, although their use has declined due to the development of safer alternatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dichlorobarbituric acid typically involves the chlorination of barbituric acid. One common method includes the reaction of barbituric acid with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction proceeds as follows:
Barbituric acid+Cl2→5,5-Dichlorobarbituric acid
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5,5-Dichlorobarbituric acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.
Major Products
The major products of these reactions depend on the specific reagents used. For example, substitution with an amine would yield a 5,5-diaminobarbituric acid derivative .
Scientific Research Applications
5,5-Dichlorobarbituric acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5,5-Dichlorobarbituric acid and its derivatives involves interaction with the central nervous system. These compounds enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter, by binding to GABA receptors. This results in increased synaptic inhibition, leading to sedative and anticonvulsant effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dibromobarbituric acid: Similar in structure but with bromine atoms instead of chlorine.
5,5-Difluorobarbituric acid: Contains fluorine atoms, which significantly alter its chemical properties due to the high electronegativity of fluorine.
Uniqueness
5,5-Dichlorobarbituric acid is unique due to the specific electronic and steric effects imparted by the chlorine atoms. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5,5-dichloro-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2O3/c5-4(6)1(9)7-3(11)8-2(4)10/h(H2,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REGZNRJTBVIGMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(C(=O)NC(=O)N1)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383006 | |
Record name | 5,5-DICHLOROBARBITURIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
699-40-1 | |
Record name | 5,5-DICHLOROBARBITURIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40383006 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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